molecular formula C15H20O4 B12609663 {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate CAS No. 874632-38-9

{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate

Cat. No.: B12609663
CAS No.: 874632-38-9
M. Wt: 264.32 g/mol
InChI Key: XPUXKWRFYYTVLO-KGLIPLIRSA-N
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Description

{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate is a complex organic compound that features an oxirane ring, a benzyloxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with an alcohol in the presence of a strong base. The final step involves esterification to introduce the butanoate group, often using butanoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.

    Substitution: Sodium hydride (NaH) for deprotonation in Williamson ether synthesis.

Major Products

    Diols: From oxidation of the oxirane ring.

    Alcohols: From reduction of the ester group.

    Substituted Ethers: From nucleophilic substitution of the benzyloxy group.

Scientific Research Applications

Chemistry

In chemistry, {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its oxirane ring is a reactive site that can interact with biological molecules, potentially leading to the development of new drugs with specific biological activities .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    Epoxides: Compounds with an oxirane ring, such as ethylene oxide.

    Benzyloxy Compounds: Compounds with a benzyloxy group, such as benzyl alcohol.

    Butanoate Esters: Compounds with a butanoate ester group, such as ethyl butanoate.

Uniqueness

What sets {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate apart is its combination of these functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

874632-38-9

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

[(2S,3R)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl butanoate

InChI

InChI=1S/C15H20O4/c1-2-6-15(16)18-11-14-13(19-14)10-17-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3/t13-,14+/m1/s1

InChI Key

XPUXKWRFYYTVLO-KGLIPLIRSA-N

Isomeric SMILES

CCCC(=O)OC[C@H]1[C@H](O1)COCC2=CC=CC=C2

Canonical SMILES

CCCC(=O)OCC1C(O1)COCC2=CC=CC=C2

Origin of Product

United States

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